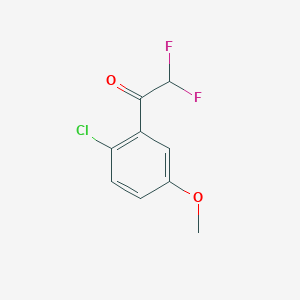
1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro, methoxy, and difluoro substituent on an ethanone backbone
Preparation Methods
The synthesis of 1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid.
Reaction Conditions: The boronic acid undergoes a Suzuki coupling reaction with 2,2-difluoroethanone under palladium catalysis.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and solvent systems.
Chemical Reactions Analysis
1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups can enhance binding affinity, while the difluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(2-Chloro-5-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
(2-Chloro-5-methoxyphenyl)methanol: This compound has a similar aromatic ring structure but differs in the functional group, which can lead to different reactivity and applications.
2-Chloro-3-methoxybenzaldehyde:
1-(5-Chloro-2-methoxyphenyl)ethanone: Shares the chloro and methoxy substituents but lacks the difluoroethanone moiety, resulting in different chemical properties.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
SIZDHQBKWPQONO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















